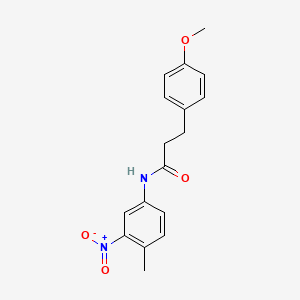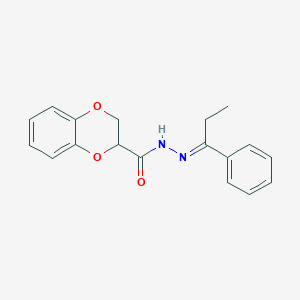
5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide, also known as LMT-28, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. LMT-28 is a hydrazide derivative that has been synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide is not fully understood. However, studies have suggested that 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide induces apoptosis and inhibits the cell cycle. In bacteria and fungi, 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide disrupts their cell membranes, leading to cell death. In plants, 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide enhances plant growth and increases crop yield.
Advantages and Limitations for Lab Experiments
One advantage of using 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide in lab experiments is its broad range of applications. 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide has been shown to have anticancer, antibacterial, antifungal, and plant growth-regulating properties. However, one limitation of using 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide is its potential toxicity. Studies have shown that 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide can be toxic to cells at high concentrations.
Future Directions
There are several future directions for the study of 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide. One direction is to further investigate its anticancer properties. Studies could focus on the mechanism of action of 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide in cancer cells and explore its potential as a cancer treatment. Another direction is to explore its potential as a plant growth regulator. Studies could investigate the optimal concentration of 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide for enhancing plant growth and increasing crop yield. Additionally, studies could focus on the development of 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide derivatives with improved properties, such as reduced toxicity and increased efficacy.
Synthesis Methods
The synthesis of 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide involves a series of chemical reactions. The first step is the condensation of 3-thiophenecarboxaldehyde with thiosemicarbazide to form 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide. The reaction is carried out in ethanol under reflux conditions. The resulting product is then purified by recrystallization.
Scientific Research Applications
5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide has been shown to have anticancer properties. Studies have demonstrated that 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide has also been shown to have antibacterial and antifungal properties. In agriculture, 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide has been used as a plant growth regulator. 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide has been shown to enhance plant growth and increase crop yield. In material science, 5-isopropyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide has been used as a precursor for the synthesis of metal complexes.
properties
IUPAC Name |
5-propan-2-yl-N-[(E)-thiophen-3-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-9(2)12-5-11(8-18-12)13(16)15-14-6-10-3-4-17-7-10/h3-9H,1-2H3,(H,15,16)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASXHFCDNIZGAE-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NN=CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CS1)C(=O)N/N=C/C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propan-2-yl)-N'-[(E)-thiophen-3-ylmethylidene]thiophene-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)
![N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5715842.png)

![3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
![3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)
